6-Methylpyridazine-3-thiol
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Overview
Description
6-Methylpyridazine-3-thiol is a heterocyclic compound with the molecular formula C5H6N2S. It is characterized by a pyridazine ring substituted with a methyl group at the 6-position and a thiol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridazine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,6-dichloropyridazine with sodium hydrosulfide, which results in the substitution of chlorine atoms with thiol groups . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Result from nucleophilic substitution reactions.
Sulfonic Acids: Produced by further oxidation of the thiol group.
Scientific Research Applications
6-Methylpyridazine-3-thiol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its thiol group.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methylpyridazine-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and has implications in drug design and therapeutic applications .
Comparison with Similar Compounds
Pyridazine: A parent compound with a similar ring structure but lacking the thiol and methyl groups.
3-Mercaptopyridazine: Similar to 6-Methylpyridazine-3-thiol but without the methyl group at the 6-position.
6-Methylpyridazine: Lacks the thiol group but has the same methyl substitution.
Uniqueness: this compound is unique due to the presence of both a thiol and a methyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .
Properties
IUPAC Name |
3-methyl-1H-pyridazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQINRXVWWPGIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355752 |
Source
|
Record name | 6-methylpyridazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-47-6 |
Source
|
Record name | 6-methylpyridazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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